molecular formula C17H22N2O3 B2425934 tert-butyl N-[3-(4-cyanooxan-4-yl)phenyl]carbamate CAS No. 2058507-56-3

tert-butyl N-[3-(4-cyanooxan-4-yl)phenyl]carbamate

Cat. No.: B2425934
CAS No.: 2058507-56-3
M. Wt: 302.374
InChI Key: RICDGDBZIUWIDH-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(4-cyanooxan-4-yl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is notable for its unique structure, which includes a tert-butyl group, a cyano group, and an oxan ring attached to a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(4-cyanooxan-4-yl)phenyl]carbamate typically involves the reaction of a phenyl carbamate with a cyanooxan derivative. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like methylene chloride or chloroform .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[3-(4-cyanooxan-4-yl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(4-cyanooxan-4-yl)phenyl]carbamate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the oxan ring provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[3-(4-cyanooxan-4-yl)phenyl]carbamate is unique due to its combination of a cyano group and an oxan ring attached to a phenyl group. This structure provides distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[3-(4-cyanooxan-4-yl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-16(2,3)22-15(20)19-14-6-4-5-13(11-14)17(12-18)7-9-21-10-8-17/h4-6,11H,7-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICDGDBZIUWIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2(CCOCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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